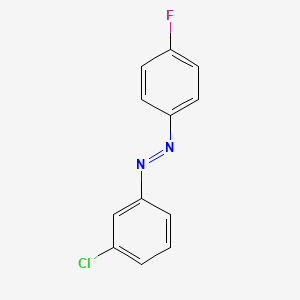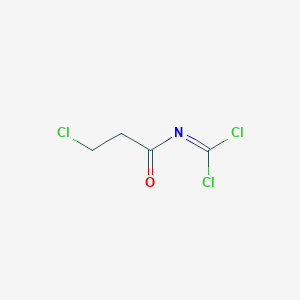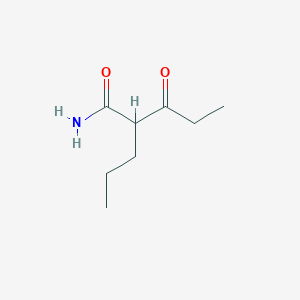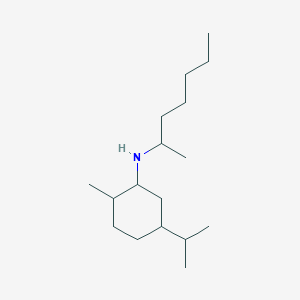
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. The general steps are:
Diazotization: An aromatic amine (e.g., 3-chloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound (e.g., 4-fluoroaniline) under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity.
化学反应分析
Types of Reactions
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium dithionite and catalytic hydrogenation.
Substitution: Reagents and conditions vary depending on the type of substitution but may include halogens, acids, or bases.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene may have applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as dyes.
Biology: Potential use in studying biological processes involving azo compounds.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene depends on its specific application
Binding to proteins: Azo compounds can bind to proteins and alter their function.
Redox reactions: Azo compounds can participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
- (E)-1-(3-Chlorophenyl)-2-(4-bromophenyl)diazene
- (E)-1-(3-Chlorophenyl)-2-(4-methylphenyl)diazene
Uniqueness
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings, which can influence its chemical reactivity and physical properties.
Conclusion
This compound is a versatile azo compound with potential applications in various fields. Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for scientific research and industrial applications.
属性
CAS 编号 |
89846-38-8 |
|---|---|
分子式 |
C12H8ClFN2 |
分子量 |
234.65 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-(4-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8ClFN2/c13-9-2-1-3-12(8-9)16-15-11-6-4-10(14)5-7-11/h1-8H |
InChI 键 |
BPQBOBQGPIROAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)








![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
